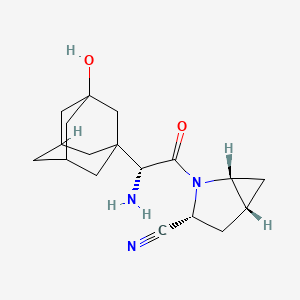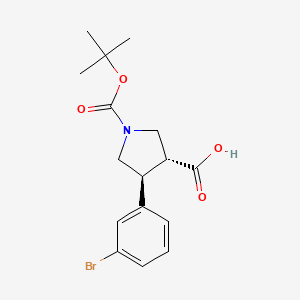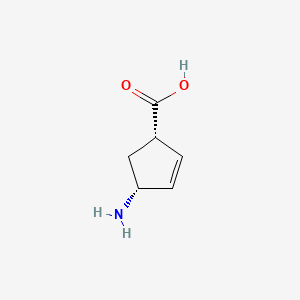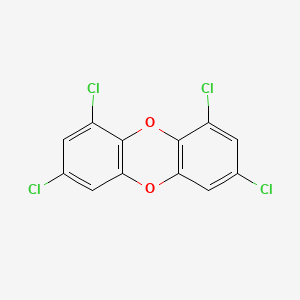![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8](/img/structure/B1142369.png)
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, also known as this compound, is a useful research compound. Its molecular formula is C₉H₁₀F₃NO₂ and its molecular weight is 221.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol are bacterial phenylalanyl tRNA synthetase and fatty acid amide hydrolase . These enzymes play crucial roles in protein synthesis and fatty acid metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent and selective ethanolamine inhibitor of bacterial phenylalanyl tRNA synthetase . Additionally, it serves as a competitive inhibitor of fatty acid amide hydrolase .
Biochemical Pathways
The inhibition of bacterial phenylalanyl tRNA synthetase disrupts protein synthesis, affecting the growth and survival of bacteria . On the other hand, the inhibition of fatty acid amide hydrolase alters the metabolism of fatty acids, potentially impacting various physiological processes .
Pharmacokinetics
Its molecular properties such as a relatively low molecular weight (22118) and a moderate LogP value (319980) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context. In bacteria, the inhibition of phenylalanyl tRNA synthetase can lead to growth inhibition or death . In mammals, the inhibition of fatty acid amide hydrolase can affect the levels of various fatty acid amides, potentially impacting pain and inflammation responses .
Properties
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZPXKBMIKDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]glycine](/img/new.no-structure.jpg)



